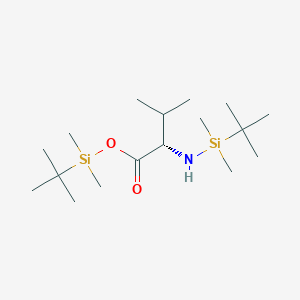

Valine diTBDMS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Valine diTBDMS is typically synthesized through the silylation of L-Valine. The process involves the reaction of L-Valine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are usually mild, with temperatures maintained at room temperature or slightly elevated to ensure complete silylation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Valine diTBDMS undergoes various chemical reactions, including:

Oxidation: The TBDMS groups provide protection against oxidation, allowing selective oxidation of other functional groups if present.

Reduction: The compound can be reduced under specific conditions, although the TBDMS groups typically remain intact.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected sites, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the silyl-protected sites in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized valine derivatives.

Scientific Research Applications

Valine diTBDMS has several scientific research applications, including:

Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.

Biology: Employed in studies involving protein structure and function, as the TBDMS groups can be selectively removed to study the effects of valine modifications.

Medicine: Investigated for its potential role in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Valine diTBDMS primarily involves its role as a protected amino acid. The TBDMS groups protect the amino and carboxyl groups of valine, preventing unwanted side reactions during chemical synthesis. This allows for selective functionalization and modification of the valine residue. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .

Comparison with Similar Compounds

Valine diTBDMS can be compared with other silyl-protected amino acids, such as:

Alanine diTBDMS: Similar in structure but derived from alanine instead of valine.

Leucine diTBDMS: Another silyl-protected amino acid with a different side chain.

Isoleucine diTBDMS: Similar to leucine diTBDMS but with a different branching pattern in the side chain.

The uniqueness of this compound lies in its specific use in protecting the valine residue, which has distinct steric and electronic properties compared to other amino acids .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Valine diTBDMS, and how do they ensure structural accuracy?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm silyl group attachment and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For quantitative analysis, HPLC-MS with reversed-phase columns and optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) ensures sensitivity and reproducibility . Cross-referencing spectral data with established literature or databases (e.g., SciFinder) is critical to resolving ambiguities in peak assignments.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Key steps include:

- Controlled reaction conditions : Use anhydrous solvents (e.g., DMF or pyridine) and inert atmospheres to prevent hydrolysis of TBDMS groups.

- Stoichiometric precision : A 2:1 molar ratio of TBDMS-Cl to Valine ensures complete di-substitution while avoiding over-silylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization removes unreacted reagents and mono-substituted byproducts. Monitoring via TLC or inline HPLC-MS aids real-time optimization .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

this compound is hygroscopic and prone to desilylation in acidic or aqueous environments. Store samples in desiccated, inert containers at –20°C. For reactions in polar solvents (e.g., methanol), limit exposure time to <24 hours. Pre-experiment stability assays (e.g., NMR or LC-MS after 12-hour incubation) can identify degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

Discrepancies often arise from solvent polarity effects on silyl group stability. To address this:

- Systematic solvent screening : Compare reaction yields in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using controlled kinetic studies.

- Computational modeling : Density functional theory (DFT) calculations can predict solvent-dependent activation energies for desilylation.

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., via Web of Science) to identify trends or outliers, followed by experimental validation .

Q. What experimental design strategies are effective for studying the steric effects of TBDMS groups in this compound during peptide coupling reactions?

- Comparative studies : Synthesize Valine derivatives with mono-TBDMS, di-TBDMS, and alternative protecting groups (e.g., Boc) to isolate steric contributions.

- Kinetic profiling : Use stopped-flow NMR or inline IR spectroscopy to monitor coupling rates with bulky amino acids (e.g., tryptophan).

- Molecular dynamics simulations : Model steric hindrance in peptide bond formation to guide empirical testing .

Q. How can researchers integrate this compound data into broader metabolic or proteomic studies while addressing signal interference from silyl groups?

- Isotopic labeling : Incorporate ¹³C-labeled this compound to track incorporation into peptides without MS/MS interference.

- Derivatization workflows : Chemically remove TBDMS groups post-synthesis (e.g., using TBAF) before metabolic tracing.

- Data normalization : Use internal standards (e.g., deuterated Valine) to correct for ion suppression effects in LC-MS .

Q. What methodologies address low reproducibility in this compound synthesis across laboratories?

- Standardized protocols : Publish detailed reaction parameters (e.g., stirring speed, solvent batch purity) in open-access repositories.

- Inter-lab validation : Collaborative round-robin studies with shared reagents and analytical standards.

- Machine learning : Train models on historical synthesis data to predict optimal conditions for new batches .

Q. Methodological Best Practices

- Data validation : Use triplicate runs for NMR/LC-MS and report relative standard deviations (RSD) for quantitative metrics. Cross-validate with orthogonal methods (e.g., IR for functional groups) .

- Literature gaps : Prioritize understudied areas, such as the environmental impact of TBDMS waste or this compound applications in non-ribosomal peptide synthesis .

Properties

Molecular Formula |

C17H39NO2Si2 |

|---|---|

Molecular Weight |

345.7 g/mol |

IUPAC Name |

[tert-butyl(dimethyl)silyl] (2S)-2-[[tert-butyl(dimethyl)silyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C17H39NO2Si2/c1-13(2)14(18-21(9,10)16(3,4)5)15(19)20-22(11,12)17(6,7)8/h13-14,18H,1-12H3/t14-/m0/s1 |

InChI Key |

KPMGOLUDVQVDCW-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.